(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol
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Overview
Description
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes a nonylamino group, a phenyl group, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropane-1,3-diol and nonylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to increase yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The nonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nonylamino group can interact with hydrophobic regions of proteins, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-1-phenylpropane-1,3-diol
- (4S)-3-[(2S)-2-{[(1S)-1-carboxynonyl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol is unique due to its specific stereochemistry and the presence of both a nonylamino group and a phenyl group. These features confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
665004-87-5 |
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Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(1S,2S)-2-(nonylamino)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-11-14-19-17(15-20)18(21)16-12-9-8-10-13-16/h8-10,12-13,17-21H,2-7,11,14-15H2,1H3/t17-,18-/m0/s1 |
InChI Key |
JZCVUDCUNYDSAD-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCCCCCN[C@@H](CO)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCNC(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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